molecular formula C11H15NO3 B2664545 Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate CAS No. 1962973-02-9

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate

Cat. No.: B2664545
CAS No.: 1962973-02-9
M. Wt: 209.245
InChI Key: FLDCWMAHFRBXQO-UHFFFAOYSA-N
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Description

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate (Ref: 10-F603443) is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester group at position 3 and a 2-hydroxy-2-methylpropyl moiety at position 6 . Nicotinate esters are known for their vasodilatory effects, often assessed through skin erythema induction, which correlates with their penetration efficiency and pharmacological activity . The hydroxy-methylpropyl substituent in this compound may influence its solubility, stability, and interaction with biological membranes, distinguishing it from structurally related analogs.

Properties

IUPAC Name

methyl 6-(2-hydroxy-2-methylpropyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,14)6-9-5-4-8(7-12-9)10(13)15-3/h4-5,7,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDCWMAHFRBXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxy-methylpropyl group can be introduced through a subsequent alkylation reaction using appropriate reagents and conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include pyridine derivatives with varying substituents, which alter their physicochemical and biological profiles. Key comparisons are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Features
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate 6: 2-hydroxy-2-methylpropyl; 3: methyl ester ~237.3 Moderate hydrophilicity Hydroxy group enhances hydrogen bonding; ester group aids lipid membrane interaction.
3-Bromo-6-hydrazinyl-2-methylpyridine HCl 3: bromo; 6: hydrazinyl; 2: methyl ~259.5 High polarity Bromine increases molecular weight; hydrazinyl group introduces reactivity.
3-Ethyl-5-methylpyridine 3: ethyl; 5: methyl ~135.2 Lipophilic Simple alkyl groups favor lipid solubility but reduce hydrogen-bonding capacity.

Notes:

  • Brominated derivatives (e.g., 3-Bromo-6-hydrazinyl-2-methylpyridine HCl) exhibit higher molecular weights and reactivity, limiting their suitability for topical applications .

Research and Commercial Availability

  • Synthesis and Supply : this compound is available in research quantities (e.g., 100 mg) from suppliers like CymitQuimica, alongside analogs such as 3-Bromo-6-hydrazinyl-2-methylpyridine HCl and 3-ethyl-5-methylpyridine .
  • Applications : While the target compound is prioritized for topical drug development, brominated derivatives are more common in synthetic chemistry for cross-coupling reactions .

Biological Activity

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is an organic compound with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 209.24 g/mol. This compound is a derivative of nicotinic acid and has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of hydroxy and ester functional groups allows for hydrogen bonding and other interactions that can influence biological processes. However, detailed studies are required to fully elucidate these mechanisms.

Pharmacological Properties

Research has indicated that this compound may possess several pharmacological properties, including:

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in comparison to other related compounds. For instance:

CompoundStructureIC50 (nM)Biological Activity
Methyl NicotinateLacks hydroxy groupNot reportedLess complex activity
Ethyl NicotinateEthyl instead of methylNot reportedSimilar activity profile
This compoundHydroxy-methylpropyl group presentNot availablePotentially enhanced activity

This table highlights the unique aspects of this compound compared to its analogs.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study examining the effects of similar compounds showed promising results against various bacterial strains, suggesting that derivatives like this compound could exhibit similar properties.
  • Cardiovascular Research : Research on nicotinic acid derivatives has demonstrated their role in lipid metabolism and cardiovascular health, indicating that this compound may also contribute positively in these areas.
  • Inflammation Models : Experimental models evaluating the anti-inflammatory effects of related compounds suggest that this compound might play a role in reducing inflammatory markers.

Q & A

Basic: What synthetic strategies are commonly employed for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, and how can reaction yields be optimized?

Answer:
The synthesis typically involves functionalizing the pyridine ring at the 6-position via nucleophilic substitution or esterification. For example, dimethyl 2,5-pyridinedicarboxylate derivatives can undergo regioselective alkylation with 2-hydroxy-2-methylpropyl groups under basic conditions . Yields are influenced by reaction temperature, solvent polarity, and catalyst choice. Microwave-assisted synthesis or transition metal catalysts (e.g., Pd or Cu) may enhance efficiency, as seen in analogous nitronicotinate syntheses with yields up to 93% .

Advanced: How can researchers address conflicting spectral data during structural elucidation?

Answer:
Multi-spectral validation is critical. For example:

  • 1H/13C NMR : Key signals include δ ~8.3 ppm (pyridine H) and δ ~170 ppm (ester carbonyl), with coupling constants confirming substituent orientation .
  • IR : Ester C=O stretches (~1720 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
    Discrepancies may arise from impurities; thus, HPLC purity checks (≥96%) and recrystallization in solvents like DMSO/MeOH are recommended .

Basic: What are the recommended protocols for handling and storing this compound?

Answer:
Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers or acids, as ester hydrolysis may occur. Use NIOSH-approved P95 respirators and nitrile gloves during handling, particularly if carcinogenic impurities (≥0.1%) are present .

Advanced: How can computational modeling predict the steric and electronic effects of the 2-hydroxy-2-methylpropyl substituent?

Answer:
Density Functional Theory (DFT) calculations can map steric hindrance and charge distribution. For example, the bulky 2-hydroxy-2-methylpropyl group may reduce accessibility to catalytic sites in metal-organic frameworks (MOFs), as observed in analogous coordination studies . Molecular dynamics simulations can further assess conformational stability under varying pH or solvent conditions.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : Assigns substituent positions via chemical shifts (e.g., δ 5.42 ppm for methylene bridges in similar esters) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+Na]+ peaks at m/z 324.07) .
  • HPLC : Ensures purity (>95%) and identifies byproducts .

Advanced: What methodologies assess the compound’s acute toxicity and mutagenic potential?

Answer:

  • In vitro : Ames test (bacterial reverse mutation assay) for mutagenicity .
  • In vivo : Rodent acute oral toxicity (LD50 determination) and 28-day repeated dose studies. IARC guidelines classify carcinogenic risk for components exceeding 0.1% .

Basic: How does the 2-hydroxy-2-methylpropyl group influence solubility and bioavailability?

Answer:
The hydroxyl group enhances hydrophilicity, while the methyl branches increase lipophilicity. Partition coefficient (LogP) can be experimentally determined via shake-flask method or predicted using software like ACD/Percepta . Solubility in polar aprotic solvents (e.g., DMSO) is typically higher than in water .

Advanced: What catalytic applications are feasible for this compound in MOF synthesis?

Answer:
The pyridine moiety can act as a ligand in MOFs. For example, Cu-coordinated nicotinate derivatives enable spatially controlled catalysis, as demonstrated in UiO-67 frameworks for oxidation reactions . Steric effects from the 2-hydroxy-2-methylpropyl group may modulate catalytic activity by limiting substrate access.

Basic: How can researchers validate synthetic intermediates during multi-step synthesis?

Answer:

  • TLC/MS : Monitor reaction progress and intermediate purity.
  • Isolation : Use column chromatography with gradients of ethyl acetate/hexane.
  • XRD : Confirm crystalline intermediates, as applied in nitronicotinate derivative studies .

Advanced: What strategies mitigate data irreproducibility in kinetic studies of ester hydrolysis?

Answer:

  • Standardize buffer systems (e.g., phosphate buffer pH 7.4) and temperature (±0.1°C control).
  • Use high-purity reagents and calibrate HPLC/UV-Vis instruments daily.
  • Reference NIST data for thermodynamic properties (e.g., enthalpy of hydrolysis) .

Basic: What are the key stability concerns under varying pH conditions?

Answer:
Ester bonds hydrolyze in acidic (pH <3) or alkaline (pH >9) conditions. Stability studies should include accelerated testing at 40°C/75% RH for 1–3 months, with HPLC monitoring of degradation products .

Advanced: How can substituent electronic effects be quantified to predict reactivity in cross-coupling reactions?

Answer:
Hammett constants (σ) quantify electron-withdrawing/donating effects. The 2-hydroxy-2-methylpropyl group (σ ~0.1) mildly donates electrons, favoring nucleophilic aromatic substitution. Compare with nitro groups (σ ~1.3) in nitronicotinate derivatives, which deactivate the ring .

Basic: What analytical standards are recommended for quantitative analysis?

Answer:
Certified Reference Materials (CRMs) from NIST or pharmacopeial standards (e.g., European Pharmacopoeia) ensure accuracy. For LC-MS, use isotopically labeled internal standards (e.g., 13C-methyl nicotinate) to correct matrix effects .

Advanced: How does the compound interact with biological membranes in pharmacokinetic studies?

Answer:
Parallel Artificial Membrane Permeability Assays (PAMPA) model passive diffusion. The compound’s amphiphilic nature (LogD ~1.5) suggests moderate blood-brain barrier penetration, aligning with nicotinate pharmacokinetics .

Advanced: What role does the compound play in ligand design for metalloenzyme mimics?

Answer:
The pyridine-carboxylate moiety chelates metals (e.g., Cu, Ru) in enzyme-like active sites. For example, Ru complexes with methyl nicotinate ligands exhibit photoinduced ligand dissociation, useful in photodynamic therapy .

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